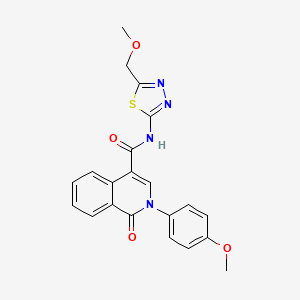

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14797090

Molecular Formula: C21H18N4O4S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H18N4O4S |

|---|---|

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C21H18N4O4S/c1-28-12-18-23-24-21(30-18)22-19(26)17-11-25(13-7-9-14(29-2)10-8-13)20(27)16-6-4-3-5-15(16)17/h3-11H,12H2,1-2H3,(H,22,24,26) |

| Standard InChI Key | MSMLDSWYJKEBDV-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC |

Introduction

Structural Features

The compound includes several key structural elements:

-

Thiadiazole Ring: Known for its electron-withdrawing properties, which can participate in nucleophilic substitution reactions.

-

Isoquinoline Moiety: Often involved in biological interactions due to its planar, aromatic structure.

-

Methoxymethyl Group: Enhances chemical reactivity and solubility.

-

4-Methoxyphenyl Group: Contributes to the compound's lipophilicity and potential biological activity.

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis techniques. A common approach might include:

-

Formation of the Thiadiazole Ring: Using appropriate reagents to form the thiadiazole core.

-

Introduction of the Isoquinoline Moiety: Through reactions such as condensation or coupling reactions.

-

Attachment of the Methoxymethyl and 4-Methoxyphenyl Groups: Via nucleophilic substitution or other functional group transformations.

Biological Activity

Compounds with similar structures have shown potential in various biological activities:

-

Anticancer Properties: Thiadiazole and isoquinoline derivatives have been studied for their anticancer effects, often through the inhibition of enzymes involved in cancer cell proliferation.

-

Antimicrobial Activity: Thiadiazoles are known for their antimicrobial properties, which could be enhanced by the presence of other functional groups.

Research Findings

While specific data on N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is not available, related compounds have shown promising results:

-

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Exhibits potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.

-

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide: Displays cytotoxic effects against cancer cell lines and antimicrobial activity.

Data Tables

Given the lack of specific data on the compound , we can consider the properties of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | Thiadiazole and phthalazine rings | Potential anticancer agent |

| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide | Thiadiazole and quinoline moieties | Antimicrobial and anticancer properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume